molecular formula C24H28N4O3 B6463202 3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2548998-68-9

3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6463202
CAS RN: 2548998-68-9
M. Wt: 420.5 g/mol
InChI Key: SIAZGJFICWZFTH-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a quinazolinone structure, which is a type of heterocyclic compound. The compound also has a dimethylamino group and a methoxy group attached to it.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one method that could potentially be used .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives, in general, are important synthetic fragments for designing drugs .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and this compound could have potential applications .

properties

IUPAC Name

3-[[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-26(2)19-6-4-5-18(13-19)23(29)27-11-9-17(10-12-27)15-28-16-25-22-14-20(31-3)7-8-21(22)24(28)30/h4-8,13-14,16-17H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAZGJFICWZFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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